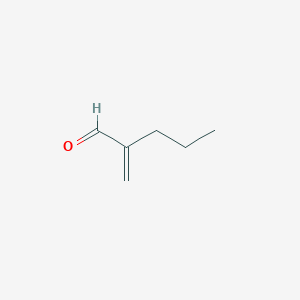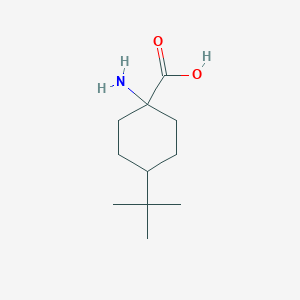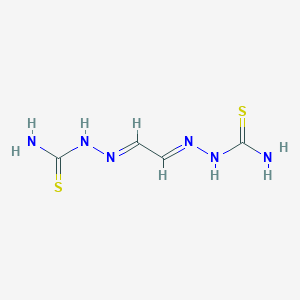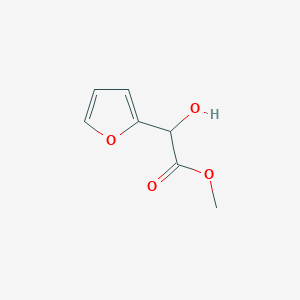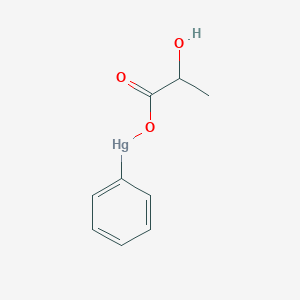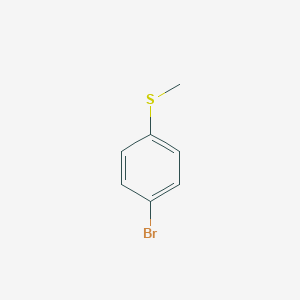
Cetylpyridinium bromide
描述
Cetylpyridinium bromide (CPB) is a cationic surfactant with a wide range of applications in biological and industrial processes. It is known for its germicidal properties and has been used in various applications such as protein folding, polymerization, enzyme studies, gene delivery, and pharmaceuticals as a drug delivery tool . CPB consists of a cetylpyridinium cation with a quaternary nitrogen in the aromatic heterocyclic ring of the headgroup and a 16-carbon hydrocarbon tail .
Synthesis Analysis
The synthesis of CPB-related compounds has been explored in the literature. For instance, N-cetyl-3-(2-methoxycarbonylvinyl)pyridinium bromide (MAP) was synthesized by covalently binding methyl acrylate (MA) and CPB, demonstrating a significant increase in inhibition efficiency for steel protection . Additionally, the synthesis and characterization of pentylpyridinium tribromide, a room temperature ionic liquid analogue of bromine, were described, and the spent reagent pentylpyridinium bromide was easily recycled .
Molecular Structure Analysis
The molecular structure of CPB has been studied using various techniques. Single crystal structure determination of cetylpyridiniumammonium bromide and Rietveld structure determination of cetylquinuclidinium bromide provided insights into the crystalline structures of these surfactants . Furthermore, molecular modeling and molecular dynamics simulations have been used to understand the behavior of CPB in solutions and micelles, revealing the planarity of the pyridinium ring and the conformational dynamics of the hydrophobic tail .
Chemical Reactions Analysis
CPB has been shown to interact with various substances, affecting their chemical behavior. For example, the interaction of CPB with bovine serum albumin (BSA) induced unfolding and refolding of the protein, with the formation of a "necklace and bead" structure in the unfolding process . Additionally, CPB micelles have been found to cause bathochromic shifts in the excitation spectra of polycyclic aromatic hydrocarbons (PAHs) and act as a quencher for their fluorescence intensity .
Physical and Chemical Properties Analysis
The physical and chemical properties of CPB and its mixtures have been extensively studied. The critical micellar concentration (cmc), micellar dissociation, and energetic parameters of micellization were determined for binary and ternary surfactant mixtures involving CPB . These studies help in understanding the interactions among mixed micelle components and their activity coefficients . Moreover, CPB has been identified as an effective radiosensitizer for Serratia marcescens, suggesting interactions with a membrane-associated target .
科学研究应用
Extraction of Rare Earth Elements
- Scientific Field: Material Science
- Application Summary: CPB has been used in the preparation of a new sorbent, cetylpyridinium bromide/polyvinylchloride (CPB/PVC), for the efficient capture of rare earth elements (REEs) from their chloride solutions .
- Methods of Application: The sorbent was prepared and tested under various conditions such as pH, RE ion initial concentration, contacting time, and dose amount. The optimum pH was found to be 6.0, and the equilibrium contact time was reached at 60 min at 25 °C .
- Results: The prepared adsorbent (CPB/PVC) showed an uptake capacity of 182.6 mg/g. The adsorption of RE ions onto the CPB/PVC sorbent was found to fit the Langmuir isotherm as well as pseudo-second-order models well .
Interaction with Levofloxacin Hemihydrate
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: CPB has been studied for its interaction with levofloxacin hemihydrate (LFH), a commonly used antibiotic, in aqueous and additive mixtures .
- Methods of Application: The micellization of a mixture of CPB and LFH was carried out by a conductivity technique in aqueous and additive mixtures .
- Results: The critical micelle concentration (CMC) and the extent of counter ion bound (b) were evaluated for the CPB + LFH mixture. The CMC and b were found to undergo a change with the types of solvents, composition of solvents, and working temperatures .
Protein Folding
- Scientific Field: Biochemistry
- Application Summary: CPB has been used in studies related to protein folding .
- Methods of Application: The interaction of bovine serum albumin (BSA) with CPB in aqueous solution was studied quantitatively with ultraviolet (UV)-visible, far-UV, and near-UV circular dichroism, fluorescence, small angle x-ray scattering, and nuclear magnetic resonance measurement .
- Results: It was found that CPB at low and high concentrations could induce the unfolding and refolding of BSA, respectively .
Polymerization
- Scientific Field: Polymer Chemistry
- Application Summary: CPB has been used in polymerization processes .
- Methods of Application: The specific methods of application in polymerization processes can vary widely and would depend on the specific type of polymerization being conducted .
- Results: The results would also vary depending on the specific polymerization process, but CPB is generally used to control the process and achieve desired outcomes .
Gene Delivery
- Scientific Field: Genetic Engineering
- Application Summary: CPB has been explored for its use in gene delivery .
- Methods of Application: The specific methods of application in gene delivery would depend on the specific type of gene delivery system being used .
- Results: While the specific results would depend on the gene delivery system, the use of CPB could potentially enhance the efficiency of gene delivery .
Drug Delivery
- Scientific Field: Pharmaceutical Sciences
- Application Summary: CPB has been explored for its use in pharmaceuticals as a drug delivery tool .
- Methods of Application: The specific methods of application in drug delivery would depend on the specific type of drug delivery system being used .
- Results: While the specific results would depend on the drug delivery system, the use of CPB could potentially enhance the efficiency of drug delivery .
Antiseptic in Oral Care Products
- Scientific Field: Dental Science
- Application Summary: CPB is typically found as an active ingredient in mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays . In these products, it generally mediates an antiseptic activity and protective action against dental plaque and reducing gingivitis .
- Methods of Application: The specific methods of application in oral care products would depend on the specific type of product being used .
- Results: While the specific results would depend on the oral care product, the use of CPB could potentially enhance the efficiency of oral care .
Germicides
- Scientific Field: Microbiology
- Application Summary: CPB has been widely used in germicides .
- Methods of Application: The specific methods of application in germicides would depend on the specific type of germicide being used .
- Results: While the specific results would depend on the germicide, the use of CPB could potentially enhance the efficiency of germicidal activity .
Enzyme Studies
- Scientific Field: Biochemistry
- Application Summary: CPB has been explored for its use in enzyme studies .
- Methods of Application: The specific methods of application in enzyme studies would depend on the specific type of enzyme study being conducted .
- Results: While the specific results would depend on the enzyme study, the use of CPB could potentially enhance the efficiency of enzyme studies .
Antiseptic in Oral Care Products
- Scientific Field: Dental Science
- Application Summary: CPB is typically found as an active ingredient in mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays . In these products, it generally mediates an antiseptic activity and protective action against dental plaque and reducing gingivitis .
- Methods of Application: The specific methods of application in oral care products would depend on the specific type of product being used .
- Results: While the specific results would depend on the oral care product, the use of CPB could potentially enhance the efficiency of oral care .
Germicides
- Scientific Field: Microbiology
- Application Summary: CPB has been widely used in germicides .
- Methods of Application: The specific methods of application in germicides would depend on the specific type of germicide being used .
- Results: While the specific results would depend on the germicide, the use of CPB could potentially enhance the efficiency of germicidal activity .
Enzyme Studies
- Scientific Field: Biochemistry
- Application Summary: CPB has been explored for its use in enzyme studies .
- Methods of Application: The specific methods of application in enzyme studies would depend on the specific type of enzyme study being conducted .
- Results: While the specific results would depend on the enzyme study, the use of CPB could potentially enhance the efficiency of enzyme studies .
安全和危害
未来方向
属性
IUPAC Name |
1-hexadecylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJBNKEBPCGSY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033307 | |
| Record name | Cetylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS] | |
| Record name | Cetylpyridinium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12878 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in acetone, ethanol, and chloroform | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cetylpyridinium bromide | |
Color/Form |
Cream-colored, waxy solid | |
CAS RN |
140-72-7 | |
| Record name | Cetylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetylpyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-hexadecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cetylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cetylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O77BKZ14DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64.5 °C | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
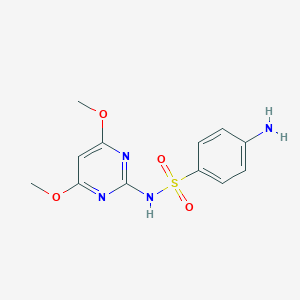

![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)


